(S)-Chlorpheniramine-d6 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Chlorpheniramine-d6 Maleate Salt is a deuterated form of chlorpheniramine maleate, an antihistamine commonly used to treat allergic reactions, hay fever, and the common cold. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as the presence of deuterium atoms can alter the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chlorpheniramine-d6 Maleate Salt typically involves the deuteration of chlorpheniramine followed by its reaction with maleic acid to form the maleate salt. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction with maleic acid is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes followed by purification steps to isolate the deuterated compound. The maleate salt formation is then carried out in reactors equipped with temperature and pH control systems to ensure high yield and purity. The final product is typically crystallized and dried before packaging.
Chemical Reactions Analysis
Types of Reactions
(S)-Chlorpheniramine-d6 Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Non-deuterated chlorpheniramine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(S)-Chlorpheniramine-d6 Maleate Salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to understand the pharmacokinetics and biotransformation of chlorpheniramine.
Medicine: Investigated for its potential therapeutic effects and to study drug interactions.
Industry: Utilized in the development of new antihistamine formulations and to improve the efficacy and safety profiles of existing drugs.
Mechanism of Action
(S)-Chlorpheniramine-d6 Maleate Salt exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic properties. The molecular targets include histamine H1 receptors in various tissues, and the pathways involved are related to the inhibition of histamine-induced signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine Maleate: The non-deuterated form, commonly used as an antihistamine.
Brompheniramine Maleate: Another antihistamine with a similar structure but different halogen substitution.
Triprolidine Hydrochloride: An antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
(S)-Chlorpheniramine-d6 Maleate Salt is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic and metabolic properties. This makes it a valuable tool in scientific research for studying drug metabolism and interactions, as well as for developing improved therapeutic agents with enhanced efficacy and safety profiles.
Properties
Molecular Formula |
C20H23ClN2O4 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1/i1D3,2D3; |
InChI Key |
DBAKFASWICGISY-WOHLNYLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.